molecular formula C19H29NO3 B11015694 (2E)-N,N-dibutyl-3-(3,4-dimethoxyphenyl)prop-2-enamide

(2E)-N,N-dibutyl-3-(3,4-dimethoxyphenyl)prop-2-enamide

Cat. No.: B11015694
M. Wt: 319.4 g/mol
InChI Key: XCZCCOFNBWAYIG-ZRDIBKRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound characterized by the presence of a propenamide group substituted with dibutyl and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the reaction of 3,4-dimethoxybenzaldehyde with dibutylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenamide group to an amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.

Scientific Research Applications

(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    (E)-3,4-Dimethoxycinnamic acid: Shares the dimethoxyphenyl group but differs in the presence of a carboxylic acid group instead of the propenamide group.

Uniqueness

(E)-N,N-DIBUTYL-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dibutyl substitution and propenamide group differentiate it from other similar compounds, potentially leading to unique applications and effects.

Properties

Molecular Formula

C19H29NO3

Molecular Weight

319.4 g/mol

IUPAC Name

(E)-N,N-dibutyl-3-(3,4-dimethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C19H29NO3/c1-5-7-13-20(14-8-6-2)19(21)12-10-16-9-11-17(22-3)18(15-16)23-4/h9-12,15H,5-8,13-14H2,1-4H3/b12-10+

InChI Key

XCZCCOFNBWAYIG-ZRDIBKRKSA-N

Isomeric SMILES

CCCCN(CCCC)C(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CCCCN(CCCC)C(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.